Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluoro-nitrophenoxy moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate typically involves the reaction of 2-fluoro-4-nitrophenol with tert-butyl 3-azetidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures (around 0°C) to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and nitro groups on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The azetidine ring can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxo derivatives of the azetidine ring.
Scientific Research Applications
Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro and nitro groups on the phenoxy ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The azetidine ring provides a rigid scaffold that can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate is unique due to the presence of both fluoro and nitro groups on the phenoxy ring, which imparts distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O5/c1-14(2,3)22-13(18)16-7-10(8-16)21-12-5-4-9(17(19)20)6-11(12)15/h4-6,10H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKIVRDTFMBBST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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